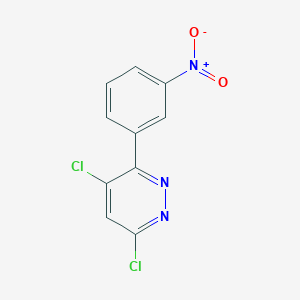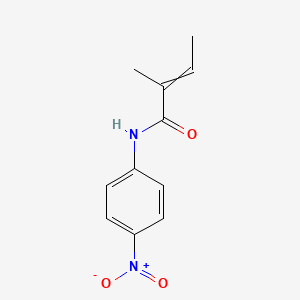![molecular formula C10H7ClO2S B14407239 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one CAS No. 85271-02-9](/img/structure/B14407239.png)
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-chlorophenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one typically involves the reaction of 4-chlorothiophenol with furan-2(5H)-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the furan ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality industrial-grade compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid for sulfone formation; m-chloroperoxybenzoic acid for sulfoxide formation.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated furans and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to undergo reactions with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Bromophenyl)sulfanyl]furan-2(5H)-one
- 4-[(4-Methylphenyl)sulfanyl]furan-2(5H)-one
- 4-[(4-Nitrophenyl)sulfanyl]furan-2(5H)-one
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
85271-02-9 |
|---|---|
Fórmula molecular |
C10H7ClO2S |
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C10H7ClO2S/c11-7-1-3-8(4-2-7)14-9-5-10(12)13-6-9/h1-5H,6H2 |
Clave InChI |
ROHVXTXFHHHQLR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)O1)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


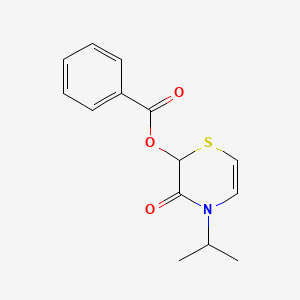
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
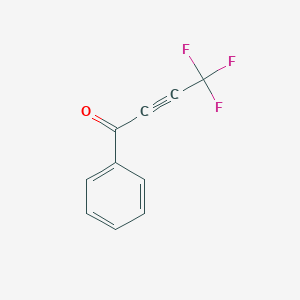
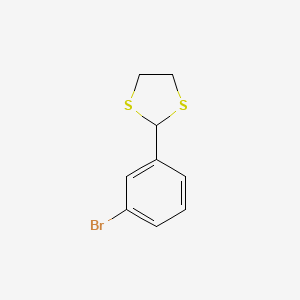
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
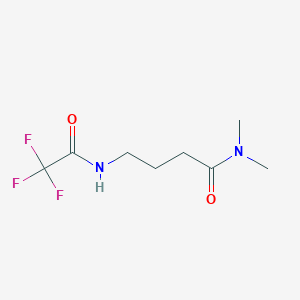
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
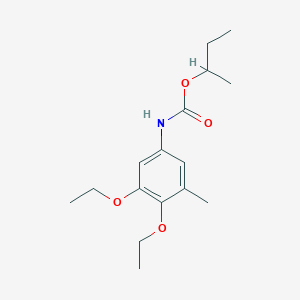
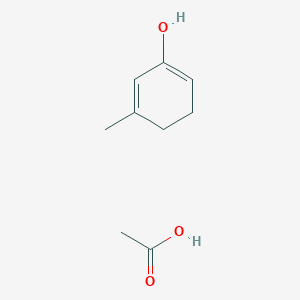
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
